![molecular formula C20H22FNO3S B6431198 2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide CAS No. 1904360-43-5](/img/structure/B6431198.png)
2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide
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Description
2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide is a useful research compound. Its molecular formula is C20H22FNO3S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.13044290 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a 4-fluorophenyl group and a sulfanyl moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Anticancer Effects : Many sulfanyl derivatives have shown promise in inhibiting cancer cell proliferation.
- Antioxidant Properties : Compounds containing naphthalene structures often display significant antioxidant activity.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Cell Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer.
- Oxidative Stress Induction : It may induce oxidative stress in cancer cells, leading to apoptosis.
Anticancer Activity
A study focusing on sulfanyl derivatives indicated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines (e.g., HCT116 and MDA-MB-231) at concentrations ranging from 0.1 to 100 µg/mL over 24 to 48 hours .
Antioxidant Activity
Research on naphthoquinone derivatives has shown that they can significantly reduce intracellular reactive oxygen species (ROS) levels, suggesting a strong antioxidant capacity. For instance, treatments with related compounds reduced ROS levels by up to 70% in human colon cancer cells .
Anti-inflammatory Properties
Compounds with similar functionalities have demonstrated the ability to decrease pro-inflammatory cytokines in vitro. This suggests that the target compound may also possess anti-inflammatory properties through the modulation of cytokine production .
Case Studies
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3S/c1-25-16-6-9-18-14(11-16)3-2-10-20(18,24)13-22-19(23)12-26-17-7-4-15(21)5-8-17/h4-9,11,24H,2-3,10,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDUJDDBKGTYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CSC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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